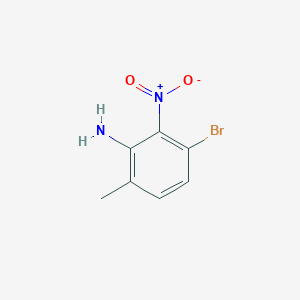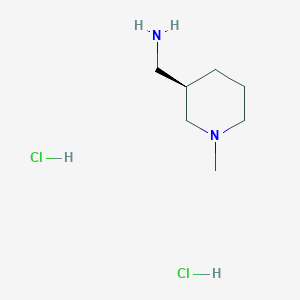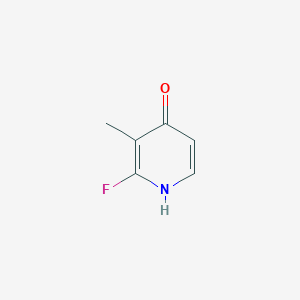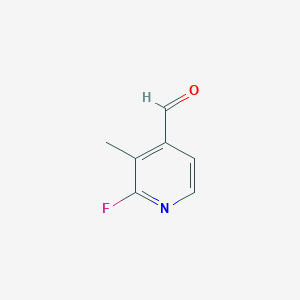
3-Bromo-6-methyl-2-nitroaniline
Overview
Description
3-Bromo-6-methyl-2-nitroaniline is a chemical compound used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome . It has a molecular weight of 231.05 .
Synthesis Analysis
The synthesis of this compound involves several steps. The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H7BrN2O2 . The InChI code for this compound is 1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 .Chemical Reactions Analysis
This compound undergoes various reactions. It is involved in the design and synthesis of CK2 inhibitors . It also plays a role in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .Physical and Chemical Properties Analysis
This compound is slightly soluble in water and soluble in hot methanol . It has a molecular weight of 231.05 .Scientific Research Applications
Structural Analysis and Theoretical Calculations
3-Bromo-6-methyl-2-nitroaniline, a compound with potential applications in various fields, shares structural similarities with other nitroaniline derivatives. Research has focused on understanding the crystal structures and theoretical aspects of similar compounds to shed light on their potential applications. For instance, Medviediev and Daszkiewicz (2021) conducted a detailed structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. They utilized single-crystal X-ray diffraction and theoretical calculations to explore the energy barriers for rotation of the nitro group, providing insights into the intermolecular interactions and hydrogen bonding patterns. Such research underpins the significance of structural analysis in understanding the chemical behavior and potential applications of nitroaniline derivatives, including this compound (Medviediev & Daszkiewicz, 2021).
Synthesis and Chemical Transformation
The synthesis and transformation of nitroaniline derivatives are crucial for their application in material science and organic synthesis. Lamberth et al. (2014) explored 2,2,3-Tribromopropanal as a versatile reagent in the Skraup-type synthesis of 3-bromoquinolin-6-ols from 4-nitro- and 4-methoxyanilines. This research highlights the potential of using this compound in complex organic synthesis processes to produce intermediates for further chemical transformations. The ability to convert nitroaniline derivatives into quinolines and other heterocyclic compounds underlines their versatility in organic synthesis and material science applications (Lamberth et al., 2014).
Hydrogen Bonding and Molecular Interactions
The study of hydrogen bonding and molecular interactions in nitroaniline derivatives provides valuable insights into their potential applications in molecular recognition and sensor technologies. For example, Krishnakumar and Balachandran (2005) investigated the FTIR and FT-Raman spectra, vibrational assignments, and density functional theory calculations of 2,6-dibromo-4-nitroaniline. Their research into the effects of substituents on vibrational frequencies contributes to understanding the molecular interactions that could be exploited in the development of sensors and other applications where specific molecular recognition is crucial (Krishnakumar & Balachandran, 2005).
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-2-nitroaniline involves several steps. The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .
Safety and Hazards
3-Bromo-6-methyl-2-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
Properties
IUPAC Name |
3-bromo-6-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBGZRZTHZCRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)

![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B1449861.png)





![2-Boc-2-aza-spiro[3.3]heptane-6-methanol](/img/structure/B1449872.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B1449873.png)
![7-Methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1449874.png)



